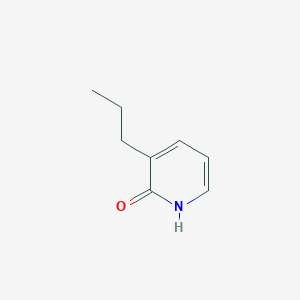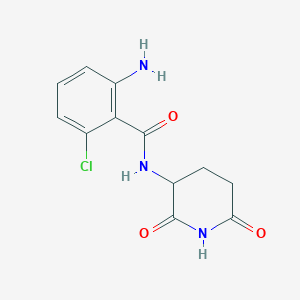
N-heptyl-2,2-diphenyl-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-heptyl-2,2-diphenyl-acetamide is an organic compound characterized by its heptyl chain attached to a diphenylacetamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-heptyl-2,2-diphenyl-acetamide typically involves the reaction of heptylamine with 2,2-diphenylacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-heptyl-2,2-diphenyl-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amide group can undergo nucleophilic substitution reactions with reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted amides.
Applications De Recherche Scientifique
N-heptyl-2,2-diphenyl-acetamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mécanisme D'action
The mechanism of action of N-heptyl-2,2-diphenyl-acetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-diphenylacetamide: Lacks the heptyl chain, making it less hydrophobic.
N-octyl-2,2-diphenylacetamide: Similar structure but with an octyl chain instead of a heptyl chain.
N-hexyl-2,2-diphenylacetamide: Similar structure but with a hexyl chain instead of a heptyl chain
Uniqueness
N-heptyl-2,2-diphenyl-acetamide is unique due to its specific heptyl chain length, which can influence its solubility, hydrophobicity, and interaction with biological targets. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous .
Propriétés
Formule moléculaire |
C21H27NO |
|---|---|
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
N-heptyl-2,2-diphenylacetamide |
InChI |
InChI=1S/C21H27NO/c1-2-3-4-5-12-17-22-21(23)20(18-13-8-6-9-14-18)19-15-10-7-11-16-19/h6-11,13-16,20H,2-5,12,17H2,1H3,(H,22,23) |
Clé InChI |
IBIIEWDGOKIREP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Chloro-[1,2,4]triazolo[1,5-c]pyrimidin-5-ol](/img/structure/B8627138.png)






![4-[2-(Butan-2-ylidene)hydrazinyl]pyridin-2(1H)-one](/img/structure/B8627186.png)
![Benzene, [[2,2-bis(methylthio)ethenyl]sulfonyl]-](/img/structure/B8627204.png)


